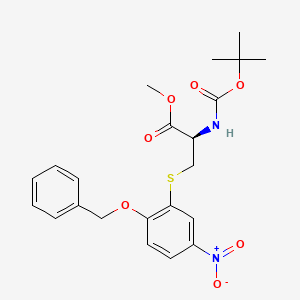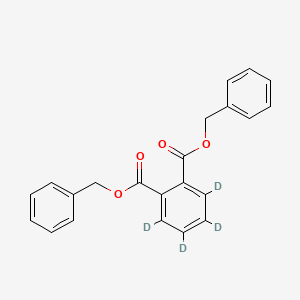
Dibenzyl Phthalate-d4
Übersicht
Beschreibung
“Dibenzyl Phthalate-d4” is a Certified Reference Material . It is used in scientific research and development .
Synthesis Analysis
“this compound” is an analytical standard . The method permits the determination of phthalates in a concentration range from 0.3 to 20 mg/m3 .
Molecular Structure Analysis
“this compound” is an ester formed from phthalic acids and the alcohols with 1 to 14 carbon atoms .
Chemical Reactions Analysis
Phthalates, including “this compound”, can migrate easily from products into the environment and pollute food, water, and air .
Physical And Chemical Properties Analysis
Phthalates, including “this compound”, are usually water insoluble, odorless, and low volatile liquids . They are mainly used as plasticizers .
Wissenschaftliche Forschungsanwendungen
Dibenzyl Phthalate (DBzP) has been proposed as a possible alternative for banned/restricted phthalates due to its estrogen agonist/antagonist properties, as confirmed by molecular docking, yeast estrogen screen (YES), and immature mouse uterotrophic assays (Zhang et al., 2011).
Phthalates are widely used chemicals in various consumer products, and their presence as environmental contaminants has raised concerns about their potential endocrine-disrupting effects. This study reviews the uses, metabolism, and health effects of phthalates in human populations (Hauser & Calafat, 2005).
A study developed a method for the sensitive determination of phthalate esters, including Dibenzyl Phthalate, in environmental water samples, using magnetic solid-phase extraction and high-performance liquid chromatography (Wu et al., 2020).
Research on the urinary excretion of phthalate metabolites in Danish children revealed widespread exposure to multiple phthalates, raising concerns about their potential health impacts (Frederiksen et al., 2011).
Another study focused on the occurrence of phthalate esters in foods, highlighting the importance of understanding phthalate levels in foods for human exposure assessment (Cao, 2010).
A comparison study on the distribution of phthalate esters in a marine aquatic food web found that certain phthalate esters did not biomagnify, unlike polychlorinated biphenyls (Mackintosh et al., 2004).
The environmental exposure to phthalates and its relation to various health endpoints in humans was summarized, indicating the potential adverse health effects following prenatal, neonatal, childhood, and adult exposures (Swan, 2008).
Temporal trends in phthalate exposures in the U.S. population were analyzed, showing changes in exposure levels over a decade, which might be influenced by legislative activity and advocacy campaigns (Zota et al., 2014).
Wirkmechanismus
Target of Action
Dibenzyl Phthalate-d4, a deuterium-labeled variant of Dibenzyl Phthalate , primarily targets nuclear receptors in various neural structures . These receptors play a crucial role in controlling brain functions and the onset of neurological disorders .
Mode of Action
This compound interacts with its targets, causing dysregulation of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for the neurodevelopmental process . This interaction leads to changes at the intracellular level, affecting the normal functioning of the brain .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It interferes with the neuroactive ligand-receptor interaction pathway and activates the cytokine-cytokine receptor interaction pathway . These pathways are involved in controlling brain functions and the onset of neurological disorders .
Pharmacokinetics
The pharmacokinetics of this compound involves the use of stable heavy isotopes of hydrogen, carbon, and other elements incorporated into the drug molecules . These isotopes serve as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The action of this compound results in molecular and cellular effects. It disrupts hippocampal neurons and activates neuroinflammation . It also inhibits neuroactive receptors, leading to cognitive deficits among elderly individuals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s concentration in the air can be determined using high-performance liquid chromatography . This method permits the determination of phthalates in a concentration range from 0.3 to 20 mg/m3 . The compound’s action can also be influenced by its solubility in various organic solvents .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Dibenzyl Phthalate-d4, like other phthalates, interacts with various enzymes and proteins within biochemical reactions . For instance, it has been found to interact with enzymes such as carboxylesterase, which plays a role in the hydrolysis of phthalic acid esters . Additionally, it has been observed to bind to nuclear receptors in neural structures, potentially influencing brain functions .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that phthalates can disrupt endocrine functions, potentially affecting reproductive health and physical development . In terms of cellular metabolism, this compound, like other phthalates, can interfere with the normal functioning of cells, potentially leading to alterations in gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules within the cell. It is believed to exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to changes in enzyme activity and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages . Specific studies investigating the dosage effects of this compound in animal models are currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes and interacts with various cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
dibenzyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2/i7D,8D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVPKAZCQPRWAY-ZZRPVTOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746776 | |
| Record name | Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015854-62-2 | |
| Record name | Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1015854-62-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)

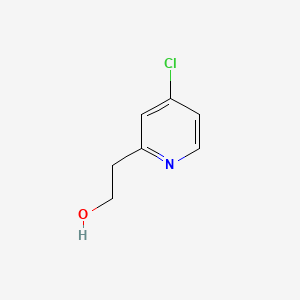
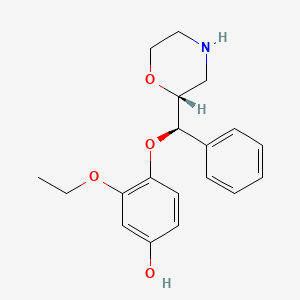


![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)


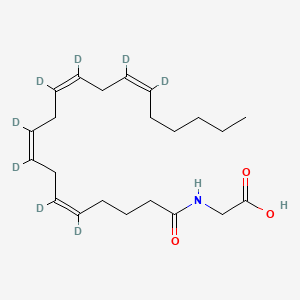

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)
